molecular formula C11H17Cl3N2O B1500917 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride CAS No. 1185313-88-5

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride

Cat. No.: B1500917
CAS No.: 1185313-88-5
M. Wt: 299.6 g/mol
InChI Key: NJVZFSQGCXNMCE-UHFFFAOYSA-N
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Description

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro-pyridine moiety attached to a piperidin-3-ol structure, which is further modified with dihydrochloride groups to enhance its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride typically involves multiple steps, starting with the preparation of the core piperidin-3-ol structure. This can be achieved through the reduction of a suitable precursor, such as a piperidine derivative, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The chloro-pyridine moiety is then introduced through a nucleophilic substitution reaction, where the piperidin-3-ol reacts with 6-chloropyridine-3-carbaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as aldehydes or ketones.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyridine or piperidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, carboxylic acids.

  • Reduction: Amines, alcohols.

  • Substitution: Substituted pyridines, piperidines.

Scientific Research Applications

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a ligand in biochemical assays to study protein interactions and enzyme activities.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer, inflammation, and infectious diseases.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it could inhibit enzyme activity by blocking the active site or altering the enzyme's conformation.

Comparison with Similar Compounds

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:

  • 1-(6-Chloro-pyridin-3-ylmethyl)-imidazolidin-2-one: This compound shares the chloro-pyridine moiety but has a different heterocyclic ring structure.

  • N-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine: Another compound with a similar pyridine component but a different amine group.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.2ClH/c12-11-4-3-9(6-13-11)7-14-5-1-2-10(15)8-14;;/h3-4,6,10,15H,1-2,5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVZFSQGCXNMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(C=C2)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671485
Record name 1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185313-88-5
Record name 1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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